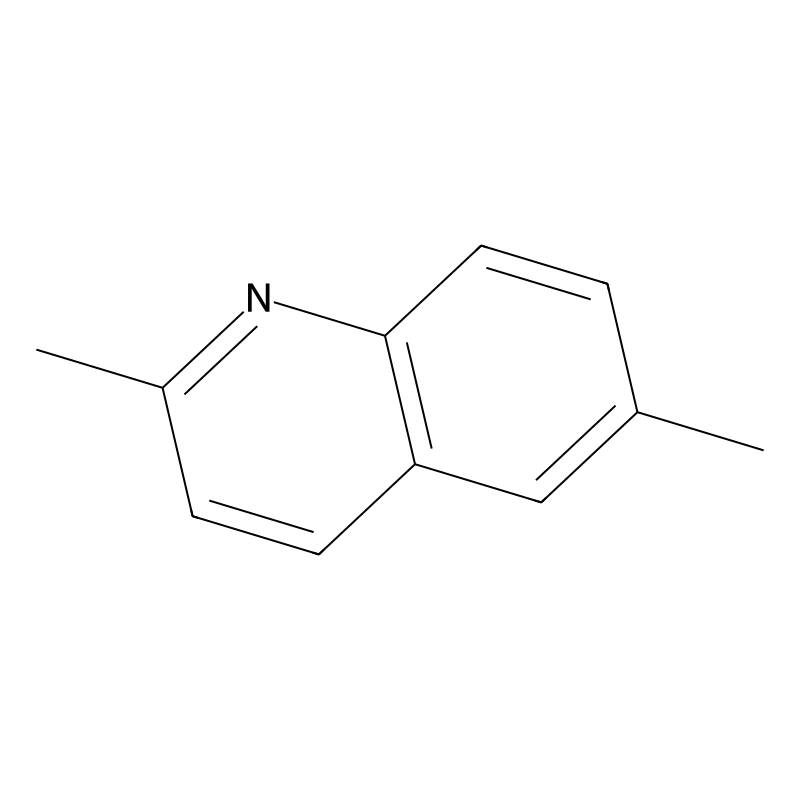2,6-Dimethylquinoline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Natural Product Chemistry:
- Occurrence: 2,6-Dimethylquinoline is a natural constituent found in the roots of the plant Peucedanum praeruptorum [].
Medicinal Chemistry:
- Cytochrome P450 Inhibition: Studies suggest 2,6-dimethylquinoline might act as a potential inhibitor of the enzyme cytochrome P450 1A2, which plays a crucial role in drug metabolism []. Inhibiting this enzyme could potentially affect the way the body processes certain medications. However, further research is needed to understand the extent and implications of this potential effect.
Organic Chemistry:
- Synthetic Precursor: 2,6-Dimethylquinoline can serve as a building block for the synthesis of more complex molecules with potential applications in drug discovery and material science [].
Other Potential Applications:
2,6-Dimethylquinoline is an organic compound with the molecular formula C₁₁H₁₁N and a molecular weight of approximately 157.22 g/mol. It belongs to the quinoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The compound features two methyl groups located at the 2 and 6 positions of the quinoline structure, contributing to its unique chemical properties and reactivity. It appears as a solid at room temperature and is known for its aromatic characteristics, which are typical of quinoline derivatives .
- Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, participating in substitution reactions with alkyl halides.
- Condensation Reactions: It can react with aldehydes or ketones under acidic conditions to form imines or related compounds .
- Oxidation: The compound can be oxidized to various derivatives, which may exhibit different biological activities.
Several methods exist for synthesizing 2,6-dimethylquinoline:
- Methylation of Quinoline: This method involves the methylation of quinoline using methylating agents such as dimethyl sulfate or methyl iodide.
- Cyclization Reactions: The reaction between 2,6-dichloroquinoline and appropriate nucleophiles can lead to the formation of 2,6-dimethylquinoline through cyclization processes .
- Condensation Reactions: Condensation of suitable aldehydes with substituted anilines may also yield this compound under specific conditions.
2,6-Dimethylquinoline finds applications in various fields:
- Pharmaceutical Industry: Due to its role as a CYP1A2 inhibitor, it is studied for potential use in drug development and metabolic studies.
- Chemical Research: It serves as an intermediate in synthesizing other organic compounds and pharmaceuticals.
- Material Science: Its unique properties make it useful in developing dyes and pigments.
Research on interaction studies involving 2,6-dimethylquinoline primarily focuses on its effects on drug metabolism. As a CYP1A2 inhibitor, it may alter the pharmacokinetics of drugs metabolized by this enzyme. Studies have shown that co-administration with certain medications can lead to increased plasma concentrations of those drugs due to reduced metabolic clearance . Further studies are needed to comprehensively understand its interaction profile.
Several compounds are structurally similar to 2,6-dimethylquinoline. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Quinoline | Base structure without methyl groups | Found in various natural products |
| 4-Methylquinoline | Methyl group at position 4 | Different biological activity compared to 2,6-dimethylquinoline |
| Isoquinoline | Isomer with different nitrogen placement | Exhibits distinct reactivity patterns |
| 2-Ethylquinoline | Ethyl group at position 2 | May show different pharmacological effects |
These compounds share a common quinoline framework but differ in their substituents and resultant chemical properties. The presence of methyl groups at the 2 and 6 positions in 2,6-dimethylquinoline contributes to its unique reactivity and biological activity compared to others.
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
Melting Point
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms

Irritant






